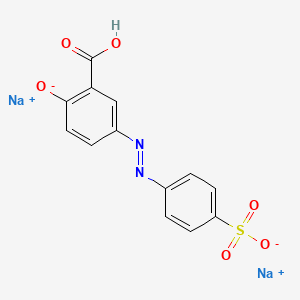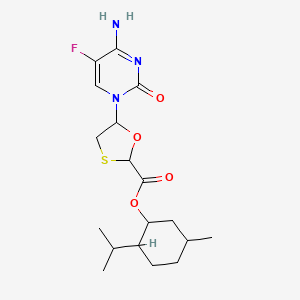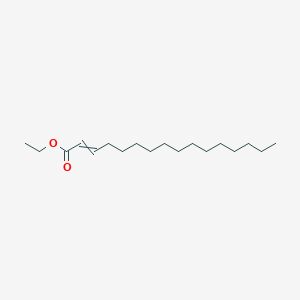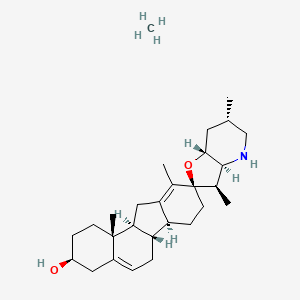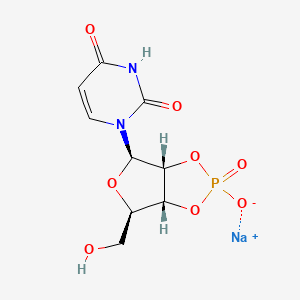
Uridine, cyclic 2',3'-(hydrogen phosphate), monosodium salt
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of uridine, cyclic 2',3'-(hydrogen phosphate), monosodium salt, can be approached through multiple pathways. One notable method involves the preparation of uridine 3′-phosphate esters, which undergo concurrent isomerization to 2′-alkylphosphates and cleavage to uridine 2′,3′-cyclic phosphate in aqueous acid, while in aqueous alkali, only cleavage to the cyclic phosphate occurs (Kosonen et al., 1997). Another method described the synthesis of uridine 2',3'-cyclic boranophosphate, indicating the versatility in synthesizing cyclic phosphate analogues (He & Shaw, 2001).
Molecular Structure Analysis
The molecular structure of cyclic uridine phosphate derivatives has been extensively studied. Coulter (1968) detailed the crystal structure of cyclic uridine-3',5'-phosphate, revealing planar uracil rings and specific torsion angles indicating the anti range for base-sugar torsion angles (Coulter, 1968). Qi-tai et al. (2005) further elaborated on the structure of uridine 3′, 5′-cyclic phosphate (c-UMP) crystals, providing detailed parameters of the crystal's monoclinic system (Qi-tai et al., 2005).
Chemical Reactions and Properties
Cyclic uridine phosphates undergo various chemical reactions, including isomerization and cleavage under different conditions. The impact of alkyl groups on these reactions has been quantified, showing that the reaction kinetics are affected by the electron-withdrawing ability of the alkyl group (Kosonen et al., 1997). Moreover, the synthesis of diastereomers of uridine 2',3'-cyclic boranophosphate highlights the chemical versatility of these compounds (He & Shaw, 2001).
Physical Properties Analysis
The physical properties of cyclic uridine phosphates, including crystal structure and solubility, are crucial for understanding their biological functions. The detailed crystallographic analysis provided by Coulter (1968) and Qi-tai et al. (2005) sheds light on the intricate physical structure of these compounds (Coulter, 1968); (Qi-tai et al., 2005).
Chemical Properties Analysis
The chemical properties, including reactivity and stability under various conditions, are fundamental for the application of cyclic uridine phosphates. Studies by Kosonen et al. (1997) and He & Shaw (2001) highlight the chemical behavior, demonstrating the compounds' reactivity in isomerization and cleavage reactions and their potential for synthesis in diverse forms (Kosonen et al., 1997); (He & Shaw, 2001).
Applications De Recherche Scientifique
Isomerization and Cleavage Reactions : Uridine 3′-phosphate esters undergo isomerization to 2′-alkylphosphates and cleavage to uridine 2′,3′-cyclic phosphate in aqueous acid. In alkaline conditions, only cleavage to the cyclic phosphate occurs. This highlights its potential in biochemical reactions involving nucleotides (Kosonen et al., 1997).
Molecular Structure Analysis : The crystal structure of cyclic uridine-3',5'-phosphate reveals that uracil rings are planar and in the keto form, providing insights into nucleotide conformation (Coulter, 1968).
Enzymatic Hydrolysis Studies : Enzymatic activities like cyclic phosphodiesterase and 3’-nucleotidase in Escherichia coli B can catalyze the conversion of uridine 2',3’-cyclic phosphate to uridine 3’-monophosphate. This indicates its role in nucleotide metabolism (Anraku, 1964).
Hydrolysis Mechanisms : Studies on nonenzymatic hydrolysis of cytidine and uridine cyclic 2',3'-phosphates provide a basis for understanding ribonuclease A catalyzed hydrolysis, essential for RNA processing (Eftink & Biltonen, 1983).
Cyclization Reactions : Uridine 2'-phosphate or uridine 3'-phosphate forms uridine 2':3'-cyclic phosphate in reactions with diethyl pyrocarbonate, significant for studying nucleotide modifications (Solymosy et al., 1975).
Catalysis Mechanisms : Detailed studies on the catalysis of uridine derivatives reveal insights into the mechanisms of enzymatic reactions involving nucleotides (Breslow & Huang, 1990).
Prebiotic Chemistry : Research has shown that cyclic uridine monophosphates can be synthesized in prebiotic conditions, suggesting their role in the early formation of life (Gull et al., 2020).
Antiviral Defense in Bacteria : Cyclic uridine monophosphates like cCMP and cUMP are involved in bacterial immunity against viruses, functioning as second messengers in antiviral response (Tal et al., 2021).
Safety And Hazards
Orientations Futures
Despite cP-RNAs’ invisibility in RNA-seq data, increasing evidence indicates that they are not accumulated simply as non-functional degradation products; rather, they have physiological roles in various biological processes . This suggests that further investigation into cP-RNA biology could yield significant insights.
Propriétés
IUPAC Name |
sodium;1-[(3aR,4R,6R,6aR)-6-(hydroxymethyl)-2-oxido-2-oxo-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3,2]dioxaphosphol-4-yl]pyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N2O8P.Na/c12-3-4-6-7(19-20(15,16)18-6)8(17-4)11-2-1-5(13)10-9(11)14;/h1-2,4,6-8,12H,3H2,(H,15,16)(H,10,13,14);/q;+1/p-1/t4-,6-,7-,8-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXUDDBXIXSYSRT-IAIGYFSYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=O)NC1=O)C2C3C(C(O2)CO)OP(=O)(O3)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CN(C(=O)NC1=O)[C@H]2[C@H]3[C@@H]([C@H](O2)CO)OP(=O)(O3)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2NaO8P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
606-02-0 (Parent) | |
| Record name | Uridine, cyclic 2',3'-(hydrogen phosphate), monosodium salt | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015718500 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Molecular Weight |
328.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Uridine, cyclic 2',3'-(hydrogen phosphate), monosodium salt | |
CAS RN |
15718-50-0 | |
| Record name | Uridine, cyclic 2',3'-(hydrogen phosphate), monosodium salt | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015718500 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Uridine, cyclic 2',3'-(hydrogen phosphate), monosodium salt | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.178 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



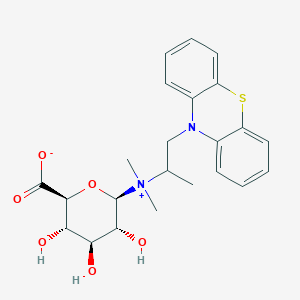

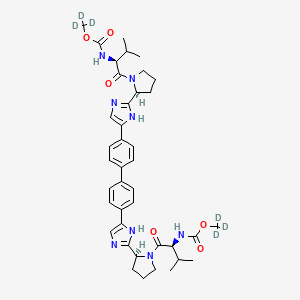
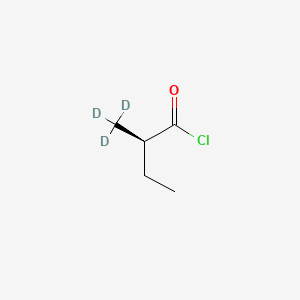
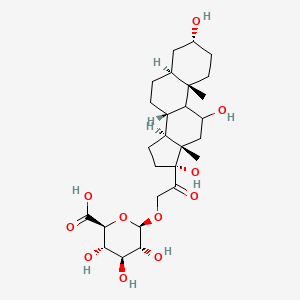
![2-[[(Pyridin-2-ylamino)diazenyl]methyl]phenol](/img/structure/B1146791.png)
